(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Overview
Description
“(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is a chemical compound with the IUPAC name methyl (2E)-(methoxyimino)(2-methylphenyl)ethanoate . It has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of this compound can be achieved by heating a solution of this product (5 g) in methanol (100 ml) under reflux for 3 hours with methoxyamine hydrochloride (2.55 g). The mixture is then cooled, evaporated, triturated with diisopropyl ether, filtered, and the filtrate is evaporated to give methyl (methoxyimino) (o-tolyl)acetate .Molecular Structure Analysis
The molecular formula of “(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is C11H13NO3 . The InChI code is 1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10+ .Physical And Chemical Properties Analysis
“(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is a solid at room temperature . It has a molecular weight of 207.23 and a molecular formula of C11H13NO3 . The compound has a boiling point of 282℃ .Scientific Research Applications
Fungicidal Properties and Synthesis
- (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate derivatives exhibit potent fungicidal activity against various fungi, including Rhizoctonia solani and Botrytis cinerea. The stereoselective synthesis of these compounds, involving pharmacophoric substructures like the methyl (E)-methoxyiminoacetate moiety and substituted pyrazole or oxadiazole rings, is crucial for their biological efficacy (Li, Zhang, Liu, Yang, & Liu, 2006).
Residue Analysis in Agriculture
- The compound has been studied in the context of residue analysis in agricultural products. For instance, the residues, kinetics, and dissipation patterns of kresoxim-methyl (an analogue of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate) were investigated in citrus fruits, providing insights into the safe and effective use of such fungicides in agriculture (Zhu, Dai, Fang, & Zhu, 2013).
Crystal Structure Analysis
- Detailed crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate and its derivatives has been performed to understand their molecular configuration and potential interactions. These studies are essential for optimizing the synthesis and enhancing the biological activity of these compounds (Mao, Hu, Wang, Du, & Xu, 2015).
Synthesis Improvements and Process Optimization
- Research has also focused on improving the synthesis processes for (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate analogues. These improvements aim to simplify operational procedures, reduce production costs, and increase overall yields, making the compound more accessible for various applications (Jing, 2003).
Antibacterial Activity
- Some derivatives of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate have shown antibacterial activity against strains like Fusarium graminearum and Fusarium solani, indicating potential applications in combating bacterial infections in agriculture (Ma, 2011).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
properties
IUPAC Name |
methyl (2E)-2-methoxyimino-2-(2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCINJZQUXAFTQD-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451282 | |
Record name | Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate | |
CAS RN |
120974-97-2 | |
Record name | Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.